Methyl 5-nitro-2-furoate

Description

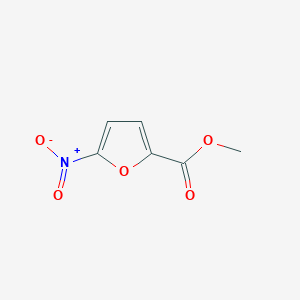

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitrofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLKCGPAJUYGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172049 | |

| Record name | Methyl 5-nitro-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-23-3 | |

| Record name | Methyl 5-nitro-2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitro-2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1874-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-nitro-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1874-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-NITRO-2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QM4E6J90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Methyl 5-nitro-2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-nitro-2-furoate (CAS No: 1874-23-3), a key chemical intermediate in various synthetic pathways. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to assist in the accurate identification and characterization of this compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | d | 1H | H-3 |

| 7.29 | d | 1H | H-4 |

| 3.96 | s | 3H | -OCH₃ |

*d = doublet, s = singlet

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=O |

| ~150 | C-5 |

| ~145 | C-2 |

| ~120 | C-3 |

| ~114 | C-4 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its key functional groups.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O-C stretch (furan) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented below is from an electron ionization (EI) source.[1]

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 140 | ~50 | [M - OCH₃]⁺ |

| 125 | ~40 | [M - NO₂]⁺ |

| 113 | ~95 | [M - COOCH₃]⁺ |

| 97 | ~30 | [C₄H₂O₂]⁺ |

| 69 | ~25 | [C₃H₂O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher NMR spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans (typically 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and correct the baseline.

-

Reference the chemical shifts to the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

2. Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

3. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

4. Detection:

-

An electron multiplier or other detector measures the abundance of the ions at each m/z value.

5. Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-nitro-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-nitro-2-furoate is a key chemical intermediate known for its applications in the synthesis of various pharmaceuticals and agrochemicals, exhibiting antimicrobial and antifungal properties.[1] This guide provides a comprehensive overview of its synthesis via the nitration of methyl 2-furoate and details its full characterization using modern analytical techniques.

Synthesis of this compound

The primary route for synthesizing this compound is the electrophilic aromatic substitution of its precursor, methyl 2-furoate. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The furan ring is activated towards electrophilic attack, with the nitro group predominantly directing to the 5-position.

Reaction Scheme: Nitration of Methyl 2-furoate

Caption: Synthesis of this compound via nitration.

This protocol is adapted from standard electrophilic aromatic substitution procedures for activated rings.[2][3][4]

Materials:

-

Methyl 2-furoate (1 equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Thermometer

-

Hirsch funnel and vacuum flask

-

Beakers and standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio. This process is highly exothermic and must be performed in an ice bath to maintain a temperature below 10 °C.[4] The resulting mixture contains the active nitronium ion electrophile.[2][3]

-

Reaction Setup: Charge a round-bottom flask with methyl 2-furoate and a magnetic stir bar. Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.

-

Controlled Addition: Add the prepared cold nitrating mixture dropwise to the stirred solution of methyl 2-furoate over 15-20 minutes.[4] It is critical to maintain the internal reaction temperature between 0 and 10 °C to ensure selectivity and prevent unwanted side reactions.[4]

-

Reaction Hold: After the addition is complete, allow the reaction to stir for an additional 15-20 minutes while maintaining the cold temperature.

-

Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice. This will quench the reaction and precipitate the crude product.

-

Filtration: Isolate the solid product by vacuum filtration using a Hirsch funnel. Wash the crude product twice with cold deionized water, followed by two washes with ice-cold methanol to remove residual acids and impurities.[3]

-

Purification: Recrystallize the crude solid from hot methanol to yield the purified this compound as a cream to yellow crystalline powder.[5]

-

Drying: Dry the purified crystals under vacuum.

Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound are confirmed through various analytical methods.

Caption: General workflow for product characterization.

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1874-23-3 | [6][7] |

| Molecular Formula | C₆H₅NO₅ | [6][8] |

| Molecular Weight | 171.11 g/mol | [6][7] |

| Appearance | Cream to yellow crystals or crystalline powder | [5] |

| Melting Point | 78-82 °C | [5][6][8] |

Spectroscopic analysis provides detailed structural information, confirming the successful nitration and the integrity of the furoate moiety.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

| ¹H NMR Data | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.4 | d | Furan C4-H |

| ~7.2 | d | Furan C3-H |

| ~3.9 | s | Methyl (-OCH₃) |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Ester Carbonyl (C=O) |

| ~150 | Furan C5 |

| ~145 | Furan C2 |

| ~120 | Furan C3 |

| ~115 | Furan C4 |

| ~53 | Methyl (-OCH₃) |

Note: Exact chemical shifts may vary slightly based on solvent and instrument calibration. Data is compiled from publicly available spectral information.[7][9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretch (aromatic/furan) |

| ~1730 | C=O stretch (ester) |

| ~1540 | N-O stretch (asymmetric, NO₂) |

| ~1350 | N-O stretch (symmetric, NO₂) |

| ~1250 | C-O stretch (ester) |

Note: Data is based on typical values for these functional groups and available reference spectra.[10][11]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data (Electron Ionization) | |

| m/z Value | Assignment |

| 171 | [M]⁺ (Molecular Ion) |

| 140 | [M - OCH₃]⁺ |

| 113 | [M - NO₂ - H]⁺ |

Note: Fragmentation patterns can vary. The molecular ion peak is the most critical for confirming the molecular weight.[7][12]

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separation and Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact).

-

Detection and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance, generating the mass spectrum. The molecular ion peak confirms the molecular weight of 171.11 Da.[7]

References

- 1. Page loading... [guidechem.com]

- 2. aiinmr.com [aiinmr.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. echemi.com [echemi.com]

- 5. A15226.06 [thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound(1874-23-3) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(1874-23-3) IR Spectrum [chemicalbook.com]

- 11. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]

- 12. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]

CAS number 1874-23-3 physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of Methyl 5-nitro-2-furoate (CAS number 1874-23-3)

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, identified by the CAS number 1874-23-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound is a nitro-substituted furan derivative. It is commonly used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

| Identifier | Value |

| CAS Number | 1874-23-3 |

| IUPAC Name | methyl 5-nitrofuran-2-carboxylate[2][3] |

| Synonyms | 5-Nitro-2-furancarboxylic acid methyl ester, Methyl 5-nitrofuroate, Methyl 5-nitropyromucate[1] |

| Molecular Formula | C₆H₅NO₅[1][3][4] |

| Molecular Weight | 171.11 g/mol [1][2] |

| Chemical Structure | A furan ring with a nitro group at the 5-position and a methyl ester group at the 2-position.[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Yellowish crystalline powder[1] |

| Melting Point | 78-82 °C[4][5] |

| Boiling Point | 301.06 °C (estimated)[4] |

| Density | 1.6529 g/cm³ (estimated)[4] |

| Solubility | Sparingly soluble in water.[1] |

| Storage | Store at ambient temperatures or 4°C. |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are vital for the structural elucidation and purity assessment of this compound.

| Property | Value |

| Topological Polar Surface Area | 85.3 Ų[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 2[1] |

| IR Spectrum | Data available from the Coblentz Society, Inc.[6] |

| Mass Spectrum | Electron ionization mass spectrometry data is available.[7] |

Experimental Protocols

Detailed experimental protocols for the characterization of a novel or synthesized solid organic compound like this compound would typically follow a standard sequence of analytical techniques.

Determination of Melting Point

A calibrated melting point apparatus is used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A sharp melting range is indicative of high purity.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectrum provides information about the functional groups present in the molecule. For this compound, characteristic peaks for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and the furan ring would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to analyze the sample. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized organic compound.

Safety and Handling

While specific safety data for this compound is limited, it is a chemical intermediate and should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. As with many nitro compounds, it should be handled with care due to potential toxicity.

Applications

This compound is primarily used as a building block in organic synthesis.[1] Its functional groups, the nitro group and the methyl ester, make it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1] Some sources also suggest it may have antimicrobial and antifungal properties.[1]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A15226.06 [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. This compound 98 1874-23-3 [sigmaaldrich.com]

- 6. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]

- 7. 5-Nitro-2-furancarboxylic acid methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Bacterial Mechanism of Action of Methyl 5-Nitro-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data and detailed experimental protocols for the antibacterial mechanism of action of methyl 5-nitro-2-furoate are not extensively available in the public domain. This guide is based on the well-established mechanism of the broader class of 5-nitro-furan antibiotics, to which this compound belongs. The principles outlined are considered representative of its likely mode of action.

Executive Summary

This compound is a derivative of 5-nitrofuran, a class of synthetic broad-spectrum antibacterial agents. Like other nitrofurans, it is a prodrug that requires intracellular activation by bacterial enzymes to exert its antimicrobial effects. The core mechanism involves the reduction of its 5-nitro group into highly reactive electrophilic intermediates. These intermediates are indiscriminate in their targets, causing widespread damage to a variety of essential bacterial macromolecules, including DNA, RNA, ribosomes, and metabolic enzymes. This multi-targeted approach is a hallmark of nitrofurans and is believed to contribute to a lower incidence of acquired bacterial resistance compared to single-target antibiotics. The bactericidal activity is a direct consequence of the cumulative damage to these critical cellular components, leading to the inhibition of DNA and protein synthesis, disruption of metabolic pathways, and ultimately, cell death.

The Core Mechanism of Action: A Multi-Pronged Attack

The antibacterial activity of this compound is contingent on a series of intracellular events that convert the inert parent molecule into a potent cellular toxin. This process can be broken down into two main stages: reductive activation and multi-target damage.

Reductive Activation Pathway

This compound, in its original state, is largely unreactive. Its journey to becoming a bactericidal agent begins upon its entry into the bacterial cell. Inside the bacterium, the compound is recognized as a substrate by bacterial nitroreductases. These enzymes, which are flavoproteins, catalyze the reduction of the nitro group at the 5-position of the furan ring. This is a critical step, as without it, the compound remains inactive.

The reduction is a stepwise process that generates a cascade of highly reactive and unstable intermediates. These include nitro-anion radicals, nitroso derivatives, and hydroxylamines. It is these reactive species, not the parent compound, that are responsible for the observed antibacterial effects. The generation of these intermediates is a key event in the mechanism of action of all nitrofuran antibiotics.[1][2][3]

Multi-Target Damage and Cellular Consequences

The highly reactive intermediates generated from the reduction of this compound are electrophilic and readily attack a wide array of nucleophilic cellular macromolecules. This lack of a single, specific target is a defining characteristic of the nitrofuran class of antibiotics. The primary targets include:

-

Bacterial DNA and RNA: The reactive intermediates can cause direct damage to nucleic acids, leading to strand breaks and mutations. This interferes with DNA replication and transcription, halting the production of essential proteins.

-

Ribosomal Proteins: By binding to ribosomal proteins, the intermediates can inhibit protein synthesis. This disrupts the production of enzymes and structural proteins necessary for bacterial survival.

-

Metabolic Enzymes: Key enzymes involved in cellular respiration and other vital metabolic pathways can be inactivated by the reactive intermediates. This disrupts the bacterium's energy production and overall metabolism.

The cumulative effect of this widespread, indiscriminate damage is a rapid cessation of essential cellular processes, leading to bacterial cell death.[3]

Quantitative Data on Antibacterial Activity

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 2 - 32 | [4] |

| Staphylococcus aureus | 4 - 64 | [4] | |

| Furazolidone | Escherichia coli | 1.56 - 12.5 | [4] |

| Staphylococcus aureus | 0.78 - 6.25 | [4] | |

| Helicobacter pylori | 0.25 - 2 | [4] | |

| Triorganotin 5-nitro-2-furoates | Escherichia coli | 100 | [5] |

Experimental Protocols

The investigation into the mechanism of action of nitrofuran antibiotics typically involves a combination of microbiological, biochemical, and molecular biology techniques. The following are representative protocols that would be employed to study the antibacterial action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is fundamental to determining the antibacterial potency of a compound.

Protocol:

-

Bacterial Culture: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

- 1. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity [mdpi.com]

- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Methyl 5-nitro-2-furoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitro-2-furoate and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. The presence of the 5-nitrofuran pharmacophore is crucial for their antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds. Quantitative data from various studies are summarized, and detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

This compound (C6H5NO5) is a yellow crystalline solid that serves as a versatile starting material for the synthesis of a variety of biologically active molecules.[1][2] The core structure, featuring a furan ring substituted with a nitro group at the 5-position and a methyl ester at the 2-position, is a key determinant of its chemical reactivity and biological effects.[1][2] Derivatives of this compound have shown significant promise as antimicrobial and anticancer agents, making them an important area of investigation for drug discovery.[1][3] This guide will delve into the known biological activities, present quantitative data for comparative analysis, provide detailed experimental methodologies, and visualize key processes and pathways.

Chemical Synthesis

The synthesis of this compound derivatives often begins with the modification of the methyl ester group. A common synthetic route involves the conversion of the ester to a hydrazide, which can then be reacted with various aldehydes to form hydrazide-hydrazones. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

A general synthetic scheme for the preparation of hydrazide-hydrazone derivatives is depicted below.

Caption: General synthesis workflow for hydrazide-hydrazone derivatives of this compound.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial action of nitrofurans is generally attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage microbial DNA and other macromolecules.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of 5-nitro-2-furoic acid against selected microorganisms.

| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Triorganotin Ester | Tri-n-butyltin 5-nitro-2-furoate | Aspergillus niger | 1 | [4] |

| Triorganotin Ester | Tri-n-butyltin 5-nitro-2-furoate | Candida albicans | 1 | [4] |

| Triorganotin Ester | Unspecified | Escherichia coli | 100 | [4] |

| α-Substituted Derivative | 2-(iodomethyl)-5-nitrofuran | Gram-negative bacteria | Not specified | [5][6] |

| α-Substituted Derivative | 2-(iodomethyl)-5-nitrofuran | Gram-positive bacteria | Not specified | [5][6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.[7][8][9][10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in vitro.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (e.g., this compound derivative)

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of CAMHB to all wells.

-

Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

Seal the plate and incubate at 37°C for 16-20 hours.[7]

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several derivatives of 5-nitrofuran have been investigated for their potential as anticancer agents.[11][12] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and DNA damage.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-nitrofuran derivatives against different cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | 0.85 | [12] |

| Thiazolidinone | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MDA-MB-231 (Breast) | 6.61 | [12] |

| Thiazolidinone | Unspecified Ciminalum-4-thiazolidinone hybrid | SCC-15 (Tongue Squamous) | 6.72–39.85 | [11] |

| Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | [13] |

| Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | [13] |

| Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 ± 0.6 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

-

Include vehicle control wells (cells treated with the solvent used for the compound) and blank wells (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Mechanism of Action

Antimicrobial Mechanism

The antibacterial action of nitrofurans is initiated by the reduction of their nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are cytotoxic and can cause damage to bacterial DNA, ribosomes, and other cellular components.

Anticancer Mechanism and Signaling Pathways

The anticancer activity of 5-nitrofuran derivatives is more complex and appears to involve multiple mechanisms. Studies on related compounds suggest that they can induce oxidative stress, leading to DNA damage and triggering apoptosis (programmed cell death) in cancer cells.[3][12]

Several signaling pathways have been implicated in the anticancer effects of nitrofuran-related compounds. For instance, some derivatives have been shown to inhibit the STAT3 protein, while others may interfere with the p53-MDM2 interaction, a critical pathway in cancer cell survival.[12][16] Furthermore, the mTOR signaling pathway, which is often dysregulated in cancer, is another potential target.

The diagram below illustrates a plausible intrinsic apoptosis signaling pathway that could be activated by 5-nitrofuran derivatives, leading to cancer cell death.

Caption: A potential intrinsic apoptosis signaling pathway induced by 5-nitrofuran derivatives in cancer cells.

Conclusion

This compound and its derivatives continue to be a promising area of research for the development of new antimicrobial and anticancer agents. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies, which are crucial for optimizing efficacy and selectivity. The provided protocols offer a foundation for the biological evaluation of these compounds, and a deeper understanding of their mechanisms of action will be key to their future clinical applications. Further investigation into the specific molecular targets and signaling pathways affected by these compounds is warranted to fully realize their therapeutic potential.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of triorganotin 5-nitro-2-furoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. benchchem.com [benchchem.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of Methyl 5-nitro-2-furoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl 5-nitro-2-furoate, a key intermediate in pharmaceutical synthesis. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes known information, draws comparisons with structurally similar molecules, and provides detailed experimental protocols to enable researchers to determine its precise characteristics for their specific applications.

Physicochemical Properties of this compound

This compound is a yellowish crystalline powder.[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₅ | [3][4] |

| Molecular Weight | 171.11 g/mol | [3][4] |

| Melting Point | 78-82 °C | [3] |

| Appearance | Yellowish crystalline powder | [1][2] |

| CAS Number | 1874-23-3 | [3] |

Solubility Profile

Table 2: Comparative Solubility of this compound and Structurally Related Compounds

| Solvent | This compound (Qualitative) | Nitrofurantoin (Quantitative) | Methyl 2-furoate (Quantitative) |

| Water | Sparingly soluble | 0.19 mg/mL[5] | 13320 mg/L (slightly soluble)[6] |

| Ethanol | Soluble | 0.51 mg/mL[5] | Soluble |

| Dimethylformamide (DMF) | Soluble | 50 mg/mL (with heat)[5] | --- |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~25 mg/mL[1] | Soluble |

| Acetone | Soluble | 5.1 mg/mL[5] | --- |

| Chloroform | Soluble | --- | Soluble[7] |

| Ether | Soluble | Practically insoluble[8] | --- |

Based on these comparisons, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other common organic solvents such as acetone, chloroform, and ethanol. Its solubility in water is anticipated to be low.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. While specific stability studies are not widely published, potential degradation pathways can be inferred from its chemical structure and the behavior of related compounds.

The primary routes of degradation are likely to be:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-nitro-2-furoic acid and methanol. The related compound, Methyl 2-furoate, is known to be unstable and incompatible with strong acids and bases due to the hydrolysis of the ester bond.[9] Studies on Nitrofurantoin have shown that its hydrolytic degradation is dependent on pH and temperature, being much slower in acidic conditions compared to neutral or alkaline solutions.[10]

-

Reduction of the Nitro Group: The nitro group on the furan ring is susceptible to reduction. Enzymatic reduction of this compound by xanthine oxidase has been reported, suggesting a potential metabolic degradation pathway.[3]

-

Photodegradation: Nitroaromatic compounds can be sensitive to light. Therefore, exposure to UV or visible light may lead to degradation.

Given these potential instabilities, it is recommended to store this compound in a cool, dry, and dark place and to avoid contact with strong acids and bases.

Experimental Protocols

To obtain precise solubility and stability data for this compound in a specific solvent system or under particular conditions, the following experimental protocols can be adapted.

Determination of Solubility

A common method for determining the solubility of a compound is the isothermal shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand at the same constant temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. To avoid including any solid particles, it is advisable to filter the sample through a syringe filter (e.g., 0.45 µm).

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature.

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solution at a specified temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light) in a photostability chamber.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point.

-

Identify and characterize the major degradation products, for example, by using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information on its physicochemical properties, comparisons with analogous compounds, and detailed experimental protocols will empower researchers and drug development professionals to effectively work with this important chemical intermediate. The successful determination of its solubility and stability profiles is crucial for ensuring the quality, efficacy, and safety of the final pharmaceutical products.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound 98 1874-23-3 [sigmaaldrich.com]

- 4. This compound | C6H5NO5 | CID 94882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ニトロフラントイン 98.0-102.0% (EP, UV) | Sigma-Aldrich [sigmaaldrich.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Methyl 2-furoate (611-13-2) | Supplier & Exporter [chemicalbull.com]

- 8. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

An In-depth Technical Guide to Methyl 5-nitro-2-furoate: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitro-2-furoate is a nitrofuran derivative with a history rooted in the broader exploration of furan chemistry. As a member of the nitrofuran class of compounds, it is recognized for its antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and biological properties, and an illustration of its mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and detailed methodologies.

Discovery and History

This compound, also known by its IUPAC name methyl 5-nitrofuran-2-carboxylate, is a yellow crystalline solid.[2] It is commonly used as a starting material in the synthesis of various pharmaceuticals and agrochemicals due to its antimicrobial and antifungal properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₅ | [2] |

| Molecular Weight | 171.11 g/mol | |

| CAS Number | 1874-23-3 | [2] |

| Appearance | Yellowish crystalline powder | [2] |

| Melting Point | 78-82 °C | |

| Boiling Point | 301.06 °C (estimate) | |

| Topological Polar Surface Area | 85.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes: direct nitration of methyl 2-furoate or esterification of 5-nitro-2-furoic acid. The latter is often preferred for better control of the reaction and purity of the final product.

Synthesis of 5-Nitro-2-furoic Acid from 2-Furoic Acid

The precursor, 5-nitro-2-furoic acid, is synthesized by the nitration of 2-furoic acid.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to acetic anhydride while maintaining the temperature below 10 °C.

-

Nitration: Dissolve 2-furoic acid in acetic anhydride and cool the solution. Slowly add the prepared nitrating mixture to the 2-furoic acid solution, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Quenching and Isolation: After the addition is complete, stir the mixture for a specified time at a controlled temperature. Pour the reaction mixture onto crushed ice and water to precipitate the product.

-

Purification: Collect the crude 5-nitro-2-furoic acid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.

Esterification of 5-Nitro-2-furoic Acid to this compound

The final product is obtained by the esterification of 5-nitro-2-furoic acid with methanol.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 5-nitro-2-furoic acid in an excess of methanol.[3]

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is a member of the nitrofuran class of antibiotics, which are known to exhibit broad-spectrum antibacterial activity. The antimicrobial action of nitrofurans is not due to the parent compound itself, but rather to its reductive activation within the bacterial cell.

The mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates. These intermediates are non-specific in their targets and can cause damage to a variety of cellular macromolecules, including DNA, RNA, proteins, and metabolic enzymes. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurans.

While specific quantitative data on the antimicrobial activity of this compound is not extensively reported in readily available literature, its structural similarity to other active nitrofurans suggests its potential as an antimicrobial agent. Further research is warranted to fully characterize its spectrum of activity and potency.

Conclusion

This compound is a synthetically accessible nitrofuran derivative with a foundation in early furan chemistry. Its synthesis is straightforward, typically involving the nitration of 2-furoic acid followed by esterification. The biological activity of this compound is attributed to the general mechanism of action of nitrofurans, which involves intracellular reduction to reactive species that cause widespread cellular damage in bacteria. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting the key aspects of its history, synthesis, and biological rationale. Further studies are encouraged to explore its specific antimicrobial efficacy and potential therapeutic applications.

References

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass - Google Patents [patents.google.com]

Thermochemical Profile of Methyl 5-nitro-2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 5-nitro-2-furoate (C₆H₅NO₅), a compound of interest in various research and development sectors. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the relationships between these thermochemical properties.

Core Thermochemical Data

The essential thermochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's energetic landscape, stability, and potential for chemical transformations.

| Thermochemical Property | Symbol | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -2605.00 ± 0.40 | [1] |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -471.10 ± 0.40 | [1] |

| Standard Molar Enthalpy of Sublimation (at 303.00 K) | ΔsubH° | 104.00 ± 2.00 | [1][2] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -367.00 ± 2.00 | [1][3] |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₅NO₅[1][3][4][5] |

| Molar Mass | 171.11 g/mol [5][6] |

| Melting Point | 78-82 °C[5][6] |

| IUPAC Name | methyl 5-nitrofuran-2-carboxylate[4] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Combustion (ΔcH°)

The standard molar enthalpy of combustion of solid this compound is determined using a static bomb calorimeter.[7] This technique measures the heat released when a substance is completely burned in an excess of oxygen.

Apparatus:

-

Isoperibol Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") submerged in a water bath of known volume.

-

Pellet Press: To compress the sample into a pellet of known mass.

-

Ignition System: A power supply to deliver a current through a fuse wire to initiate combustion.

-

High-Precision Thermometer: To measure the temperature change of the water bath with high accuracy.

-

Oxygen Cylinder: To charge the bomb with high-purity oxygen.

Procedure:

-

Sample Preparation: A pellet of this compound of a precisely known mass (typically around 1 gram) is prepared using a pellet press.

-

Bomb Assembly: The pellet is placed in a crucible inside the bomb. A fuse wire of known length and material is connected to the ignition electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter's water bath, which contains a precisely measured volume of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The remaining length of the fuse wire is measured. The bomb washings are collected to analyze for the formation of nitric acid, which is a byproduct of the combustion of nitrogen-containing compounds.

Calculations:

The total heat released during the combustion is calculated from the temperature rise of the water bath and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate calibration experiments using a standard substance with a known enthalpy of combustion, such as benzoic acid. Corrections are applied for the heat of ignition from the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated per mole of the sample.

Knudsen Effusion Method for Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is determined by measuring the vapor pressure of the solid compound at different temperatures using the Knudsen effusion method. This method is suitable for substances with low vapor pressures.

Apparatus:

-

Knudsen Effusion Cell: A small, thermostated container with a very small orifice of known area. The cell is typically made of a non-reactive material.

-

High-Vacuum System: To maintain a high vacuum around the Knudsen cell, ensuring that the effusing molecules do not collide with other gas molecules.

-

Microbalance: To measure the mass loss of the sample over time with high precision.

-

Temperature Control System: To precisely control and measure the temperature of the Knudsen cell.

Procedure:

-

Sample Loading: A small amount of crystalline this compound is placed inside the Knudsen cell.

-

System Evacuation: The system containing the Knudsen cell is evacuated to a high vacuum.

-

Isothermal Measurement: The Knudsen cell is heated to a specific, constant temperature. The mass of the cell and sample is continuously monitored by the microbalance. The rate of mass loss due to the effusion of the vapor through the orifice is determined.

-

Temperature Variation: The procedure is repeated at several different temperatures, and the rate of mass loss is measured for each temperature.

Calculations:

The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation:

P = ( dm/dt ) * (2πRT/M)^(1/2) / A

where:

-

dm/dt is the rate of mass loss

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

A is the area of the orifice

The enthalpy of sublimation (ΔsubH°) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = -ΔsubH°/RT + C

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, from which the enthalpy of sublimation can be calculated.

Interrelation of Thermochemical Data

The experimentally determined thermochemical values are interconnected. The standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) can be derived from the standard molar enthalpy of formation in the solid state (ΔfH°(s)) and the standard molar enthalpy of sublimation (ΔsubH°). This relationship is a direct application of Hess's Law.

References

- 1. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electrochem.org [electrochem.org]

- 3. biopchem.education [biopchem.education]

- 4. Knudsen cell - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pragolab.cz [pragolab.cz]

- 7. researchgate.net [researchgate.net]

The Synthetic Versatility of Methyl 5-Nitro-2-furoate: A Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 5-nitro-2-furoate, a yellow crystalline solid, serves as a pivotal precursor in the landscape of organic synthesis.[1] Its furan ring, substituted with both an electron-withdrawing nitro group and an ester functionality, offers a versatile platform for the construction of a diverse array of heterocyclic compounds. This technical guide delves into the core utility of this compound as a starting material, providing detailed experimental protocols, quantitative data, and visual workflows for its application in the synthesis of bioactive molecules. The inherent antimicrobial and antifungal properties of the 5-nitrofuran scaffold make this precursor particularly valuable in the development of novel therapeutic agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 171.11 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 78-82 °C | --INVALID-LINK-- |

| CAS Number | 1874-23-3 | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water | --INVALID-LINK-- |

Core Synthetic Application: Preparation of 5-Nitro-2-furoic Acid Hydrazide

One of the most valuable transformations of this compound is its conversion to 5-nitro-2-furoic acid hydrazide. This hydrazide is a key intermediate for the synthesis of a wide range of hydrazone derivatives, which are known to exhibit significant biological activities, including antibacterial, antitubercular, and anticancer properties.

Experimental Protocol: Synthesis of 5-Nitro-2-furoic Acid Hydrazide

This protocol is adapted from established procedures for the synthesis of hydrazides from methyl esters.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (0.2 mol, 80% solution) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product, 5-nitro-2-furoic acid hydrazide, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-nitro-2-furoic acid hydrazide.

-

Dry the purified product in a desiccator.

Quantitative Data

The following table presents typical quantitative data for the synthesis of 5-nitro-2-furoic acid hydrazide.

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 155-157 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 1H, -NH), ~8.0 (s, 2H, -NH₂), ~7.5 (d, 1H, furan-H), ~7.2 (d, 1H, furan-H) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~1650 (C=O stretching), ~1520 & 1350 (NO₂ stretching) |

Bioactivity and Mechanisms of Action of 5-Nitrofuran Derivatives

Derivatives of 5-nitrofuran, synthesized from precursors like this compound, exhibit a broad spectrum of biological activities. Their primary mode of action as antimicrobial agents involves the enzymatic reduction of the nitro group within the target pathogen.

This reduction, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[2] These intermediates can then covalently modify and damage critical cellular macromolecules, including DNA and essential enzymes involved in metabolic pathways, ultimately leading to bacterial cell death.[2]

Inhibition of STAT3 Signaling Pathway

Recent studies have highlighted the potential of 5-nitrofuran derivatives in cancer therapy. Nifuroxazide, a commercially available 5-nitrofuran, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.

By inhibiting the phosphorylation and subsequent activation of STAT3, 5-nitrofuran derivatives can downregulate the expression of genes crucial for tumor progression, such as those involved in cell cycle control (e.g., Cyclin D1), apoptosis inhibition (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).[3] This mechanism provides a compelling rationale for the exploration of novel 5-nitrofuran-based compounds, synthesized from this compound, as potential anticancer agents.

Conclusion

This compound stands as a valuable and versatile precursor in organic synthesis, particularly for the development of new therapeutic agents. Its reactivity allows for the straightforward synthesis of key intermediates like 5-nitro-2-furoic acid hydrazide, which in turn opens avenues to a vast chemical space of bioactive hydrazones. The well-established antimicrobial mechanism of 5-nitrofurans, coupled with the emerging understanding of their role in inhibiting critical cancer signaling pathways like STAT3, underscores the continued importance of this chemical scaffold in drug discovery and development. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound in their quest for novel and effective medicines.

References

In-Depth Technical Guide: Antimicrobial and Antifungal Properties of Methyl 5-nitro-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitro-2-furoate, a derivative of the 5-nitrofuran class of compounds, has garnered attention for its potential as an antimicrobial and antifungal agent. This technical guide provides a comprehensive overview of its core properties, including its mechanism of action, and collates available data on its biological activity. The document details standardized experimental protocols for assessing its efficacy and presents visual workflows and pathways to aid in understanding its function and evaluation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide leverages data from closely related 5-nitrofuran compounds to provide a robust framework for research and development.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel and repurposed therapeutic agents. The 5-nitrofurans are a class of synthetic broad-spectrum antimicrobials that have been utilized in clinical practice for decades.[1] Their continued efficacy in certain applications has led to a renewed interest in developing new derivatives with improved potency and safety profiles.[2] this compound (C6H5NO5) is one such derivative, characterized by a furan ring substituted with a nitro group at the 5-position and a methyl ester at the 2-position.[3] These structural features are key to its anticipated biological activity. This guide serves as a technical resource for professionals engaged in the research and development of new antimicrobial and antifungal therapies.

Mechanism of Action: Reductive Activation

The antimicrobial and antifungal activity of 5-nitrofuran compounds, including this compound, is contingent upon the enzymatic reduction of the 5-nitro group within the target microbial cell. This process transforms the relatively inert prodrug into highly reactive cytotoxic intermediates.[1][4]

Key steps in the mechanism of action include:

-

Cellular Uptake: The compound is first transported into the microbial cell.

-

Reductive Activation: Inside the cell, bacterial nitroreductases (such as NfsA and NfsB in Escherichia coli) catalyze the reduction of the nitro group.[4][5] This is a stepwise process that generates reactive nitroso and hydroxylamino derivatives.[5]

-

Target Damage: These highly reactive intermediates are non-specific and can damage a multitude of cellular macromolecules, leading to cell death.[4] The primary targets include:

-

DNA and RNA: The reactive species can cause lesions and strand breaks in nucleic acids.[4]

-

Ribosomal Proteins: Interference with ribosomal function inhibits protein synthesis.

-

Enzymes: Critical metabolic enzymes, particularly those involved in cellular respiration and pyruvate metabolism, can be inhibited.

-

This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Below is a diagram illustrating the general reductive activation pathway of 5-nitrofuran compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Page loading... [guidechem.com]

- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Nitroaromatic Warhead: A Technical Guide to Methyl 5-nitro-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitro-2-furoate is a nitroaromatic compound belonging to the 5-nitrofuran class of molecules. This technical guide provides an in-depth analysis of its core chemical features, synthesis, and biological activity, with a particular focus on the role of the nitroaromatic "warhead" in its mechanism of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics, particularly in the areas of antimicrobial and antiparasitic agents.

Introduction

Nitroaromatic compounds have a long history in medicinal chemistry, recognized for their broad spectrum of biological activities. The nitro group, a potent electron-withdrawing moiety, is central to the function of these molecules, often acting as a bioreductive "warhead." this compound, a derivative of 5-nitro-2-furoic acid, embodies the key characteristics of this class. It serves as a valuable building block in the synthesis of more complex pharmaceuticals and agrochemicals and possesses inherent antimicrobial and antifungal properties. The core of its biological activity lies in the enzymatic reduction of the 5-nitro group within a target organism, leading to the formation of cytotoxic reactive intermediates. This mechanism of action is particularly relevant in the context of hypoxia-activated prodrugs for cancer therapy and for targeting anaerobic or microaerophilic pathogens.

Chemical and Physical Properties

This compound is a yellowish crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H5NO5 | |

| Molecular Weight | 171.11 g/mol | |

| CAS Number | 1874-23-3 | |

| Melting Point | 78-82 °C | |

| Boiling Point | 301.06°C (estimate) | |

| Density | 1.6529 (estimate) | |